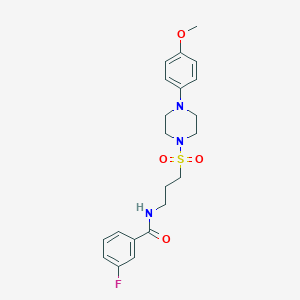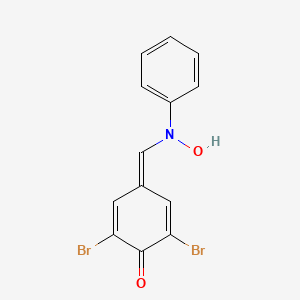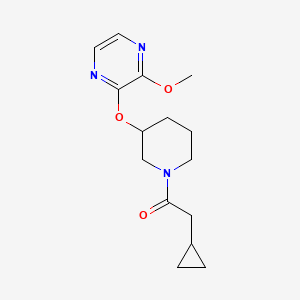
3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases.
Aplicaciones Científicas De Investigación
Serotonin 1A Receptors in Alzheimer's Disease
A selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to the chemical , was utilized for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. The study highlighted the potential of such compounds in diagnosing and understanding the progression of neurological conditions like Alzheimer's disease through positron emission tomography (PET) imaging (Kepe et al., 2006).
HIV-1 Attachment Inhibition
Another study explored the impact of piperazine substitution patterns on antiviral potency, identifying derivatives as potent inhibitors of HIV-1 attachment. This research underscores the therapeutic application potential of these compounds in designing new drugs to interfere with the viral gp120 interaction with the host cell receptor CD4, offering insights into the broader pharmacological uses of such derivatives (Wang et al., 2009).
Herbicide Activity and Selectivity
In the agricultural chemistry field, fluorine substitution in benzamide derivatives was found to significantly alter herbicidal properties, demonstrating the utility of these compounds in developing selective and effective herbicides. Such modifications enhance activity and selectivity, providing valuable tools for crop protection strategies (Hamprecht et al., 2004).
5-HT7 Receptor Antagonists
Compounds containing the piperazine moiety, similar to the chemical , have been synthesized and evaluated as 5-HT(7) receptor antagonists. These derivatives showed promising IC(50) values, indicating their potential in the development of treatments for disorders related to the serotonin system (Yoon et al., 2008).
Anti-Microbial Screening
Fluoro-substituted sulphonamide benzothiazole compounds, comprising thiazole and demonstrating antimicrobial activity, were synthesized and evaluated. This study exemplifies the chemical's relevance in creating new antibacterial and antifungal agents, showcasing its application in medicinal chemistry and pharmaceutical research (Jagtap et al., 2010).
Propiedades
IUPAC Name |
3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-3-10-23-21(26)17-4-2-5-18(22)16-17/h2,4-9,16H,3,10-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZRJGHRZXKNIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)



methanone](/img/structure/B2367132.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)


![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)